8-Deazahomofolic acid 8-Deazahomofolic acid 8-Deazahomofolic acid is a potential inhibitors of thymidylate synthase (TS) and other folate related enzymes.
Brand Name: Vulcanchem
CAS No.: 111113-73-6
VCID: VC0516421
InChI: InChI=1S/C21H22N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-6,15,23H,7-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t15-/m0/s1
SMILES: C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)N=C(NC3=O)N
Molecular Formula: C21H22N6O6
Molecular Weight: 454.4 g/mol

8-Deazahomofolic acid

CAS No.: 111113-73-6

Cat. No.: VC0516421

Molecular Formula: C21H22N6O6

Molecular Weight: 454.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

8-Deazahomofolic acid - 111113-73-6

Specification

CAS No. 111113-73-6
Molecular Formula C21H22N6O6
Molecular Weight 454.4 g/mol
IUPAC Name (2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C21H22N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-6,15,23H,7-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t15-/m0/s1
Standard InChI Key NHMPJFQQAWJNNS-HNNXBMFYSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)NC(=NC3=O)N
SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)N=C(NC3=O)N
Canonical SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)NC(=NC3=O)N
Appearance Solid powder

Introduction

Chemical Structure and Nomenclature

Molecular Framework

8-Deazahomofolic acid (C₂₁H₂₂N₆O₆; molecular weight 454.44 g/mol) belongs to the 8-deazafolate family, characterized by the replacement of the nitrogen atom at position 8 of the pteridine ring with a carbon atom . This modification reduces electron density in the heterocyclic system, potentially altering binding affinities to folate-dependent enzymes. The compound further features a homoglutamate side chain, extending the classical glutamate moiety by one methylene group, which may influence cellular uptake and polyglutamylation patterns .

Key Structural Features:

  • Pteridine Core: 2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine system.

  • Bridge Region: Ethylamino linker connecting the pteridine to a para-aminobenzoic acid (PABA) moiety.

  • Glutamate Side Chain: (2S)-2-aminopentanedioic acid with an additional methylene group compared to natural folates .

IUPAC Name

The systematic name, (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid, reflects its stereochemistry and functional group arrangement .

Synthesis and Derivatives

Synthetic Pathway

The synthesis of 8-deazahomofolic acid involves a multi-step sequence starting from 2-acetamido-6-formyl-4-pyrimidinol :

  • Wittig Condensation: Reaction with a triphenylphosphine ylide derived from N-acetyl-4-(p-carbethoxyanilino)-1-chloro-2-butanone yields an enone intermediate.

  • Hydrogenation: Reduction of the enone to form a saturated ketone.

  • Diazonium Coupling: Introduction of a 5-amino group via diazonium salt intermediates.

  • Reductive Ring Closure: Cyclization under reductive conditions to form the 8-deazapteridine core.

  • Glutamate Conjugation: Coupling with diethyl L-glutamate followed by saponification to yield the final product .

Tetrahydro Derivative

Hydrogenation of the glutamate diester intermediate produces 5,6,7,8-tetrahydro-8-deazahomofolic acid (C₂₁H₂₆N₆O₆; molecular weight 458.47 g/mol), a reduced form investigated for enhanced enzyme binding . This derivative exhibits low substrate activity with TS, suggesting preferential inhibition over catalytic participation .

Biological Activity and Mechanism

Enzyme Inhibition Profiles

8-Deazahomofolic acid demonstrates weak to moderate inhibition across multiple folate-dependent enzymes:

EnzymeInhibition ActivityReference
Thymidylate Synthase (TS)IC₅₀ > 10 µM
Dihydrofolate Reductase (DHFR)IC₅₀ > 10 µM
AICAR TransformylaseIC₅₀ ≈ 50 µM
GAR TransformylaseNo significant activity

Notably, its 8-deazafolate counterpart shows stronger inhibition of AICAR transformylase, implicating the deaza modification in disrupting purine biosynthesis .

Cellular Effects

  • Antiproliferative Activity: Modest growth inhibition observed in Streptococcus faecium, Lactobacillus casei, and L1210 murine leukemia cells (IC₅₀ ≈ 100 µM) .

  • Polyglutamylation: The homoglutamate side chain may hinder γ-polyglutamylation, reducing intracellular retention and efficacy compared to MTX .

Comparative Analysis with Classical Antifolates

Parameter8-Deazahomofolic AcidMethotrexate (MTX)
Target EnzymesTS, AICAR TransformylaseDHFR, TS
PolyglutamylationLimitedExtensive
Cellular UptakeReducedHigh (via RFC)
Enzyme InhibitionWeak (µM range)Strong (nM range)

This comparison underscores the need for further structural optimization to improve potency and selectivity .

Future Directions

Hybrid Analogues

Combining 8-deaza modifications with bulky side chains (e.g., propargyl groups) may enhance TS inhibition, as seen in analogues like CB3717 .

Prodrug Strategies

Esterification of the γ-carboxyl group could improve membrane permeability, with intracellular hydrolysis regenerating the active form .

Combination Therapies

Synergy with 5-fluorouracil or pemetrexed might overcome resistance mechanisms in TS-overexpressing tumors .

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